![molecular formula C10H9F3 B2496458 [(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene CAS No. 31501-91-4](/img/structure/B2496458.png)
[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis methods for compounds involving cyclopropyl groups and trifluoromethylbenzene structures often rely on catalytic processes and specific reactions, including cycloaddition and palladium-catalyzed alkynylations followed by cobalt-catalyzed cyclobutabenzoannelations (Diercks & Vollhardt, 1986). Radical polymerization has also been used to synthesize related polymers with specific structural features (Moszner et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds similar to "[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene" often showcases interesting conformational characteristics due to the presence of cyclopropyl and trifluoromethyl groups. X-ray crystallography and NMR spectroscopy are common analytical techniques used to elucidate the structures of these molecules (Boechat et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving cyclopropyl and trifluoromethyl groups include cycloaddition reactions, which are pivotal in synthesizing complex organic structures. The presence of these groups can influence the reactivity and outcome of chemical reactions (Gilbert, Heath, & Rodwell, 1989).
Physical Properties Analysis
The physical properties of compounds containing cyclopropyl and trifluoromethyl groups, such as solubility, melting points, and boiling points, are influenced by the molecular structure and the presence of these functional groups. Detailed physical property analysis requires experimental data specific to the compound of interest.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with other chemicals, are determined by the functional groups present in the molecule. For instance, the trifluoromethyl group can impart unique reactivity patterns due to its electron-withdrawing nature, affecting the compound's overall chemical behavior (Arimori & Shibata, 2015).
科学的研究の応用
Catalytic Trifluoromethylation
Research by Arimori & Shibata (2015) explored the catalytic trifluoromethylation of aryl- and vinylboronic acids using 2-cyclopropyl-1-(trifluoromethyl)benzo[b]thiophenium triflate. This process achieved good to high yields for various substrates at room temperature, highlighting its potential in the synthesis of trifluoromethylated compounds (Arimori & Shibata, 2015).
Cyclopropane Cleavage and Aromatization
Pati & Liu (2012) reported a silver-catalyzed cyclization of 1-(2,2-dimethyl-cyclopropyl)methyl ketones to produce 1,2,4-trisubstituted benzenes. This reaction involves cyclopropane cleavage followed by an aromatization step, demonstrating an innovative approach in cyclopropane chemistry (Pati & Liu, 2012).
Synthesis and Structural Characterization
Duan et al. (2017) synthesized chiral bisferrocenyl-modified bis(acyl-thiourea) enantiomers using a nucleophilic addition reaction. Their research includes structural characterization and potential applications in antitumor activity, indicating the versatility of such compounds in medicinal chemistry (Duan et al., 2017).
Trifluoromethylation of Arenes and Heteroarenes
Mejía & Togni (2012) described the use of methyltrioxorhenium as a catalyst for the trifluoromethylation of aromatic and heteroaromatic compounds. This study contributes to the understanding of electrophilic trifluoromethylation, a critical process in organic synthesis (Mejía & Togni, 2012).
Polymerization of Cyclic Monomers
Moszner et al. (1999) investigated the radical polymerization of 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes. Their research adds to the knowledge of polymer chemistry, especially in the context of creating hard, transparent, crosslinked polymers (Moszner et al., 1999).
Photochemistry of Cyclopropyl Conjugated 1,2-diketones
Kelder, Cerfontain, & Wielen (1977) studied the photochemistry of cyclopropyl conjugated 1,2-diketones, which undergo photodecomposition under specific conditions. This research is significant for understanding the photochemical behavior of cyclopropyl groups in organic compounds (Kelder, Cerfontain, & Wielen, 1977).
将来の方向性
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that “[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene” and similar compounds may have significant potential for future research and applications. The activation of the C–F bond in organic synthesis is a challenging task and constitutes a promising area for future research .
特性
IUPAC Name |
[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3/c11-10(12,13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPWAYGGNPOMGQ-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(F)(F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

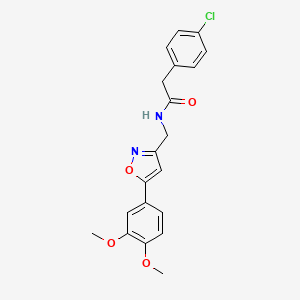

![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one](/img/structure/B2496378.png)

![2-[(4-Fluorobenzyl)thio]acetohydrazide](/img/structure/B2496382.png)
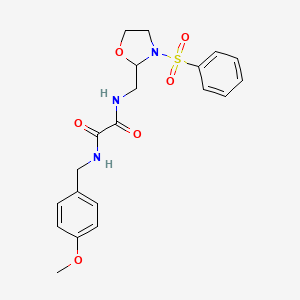
![6-[(3-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2496384.png)
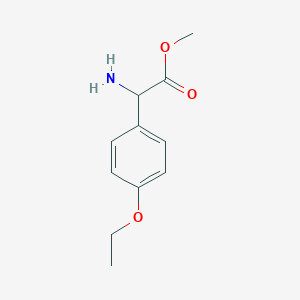


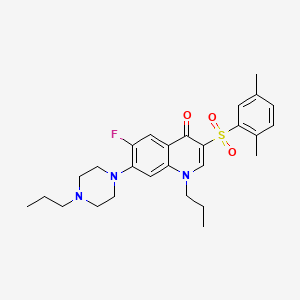
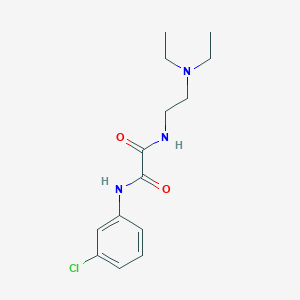

![2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2496395.png)